

Unraveling the Metabolic Fate of Isorutarin: A Comparative Analysis Across Species

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Compound of Interest

Compound Name:	Isorutarin
Cat. No.:	B1674752

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For researchers, scientists, and drug development professionals, understanding the metabolic profile of a bioactive compound is paramount for evaluating its efficacy and safety. This guide provides a comparative overview of the metabolic pathways of **Isorutarin**, a naturally occurring flavonoid C-glycoside, in different species, supported by experimental data. We delve into the biotransformation of **Isorutarin**, detailing the metabolites formed and the enzymatic processes involved, offering a valuable resource for preclinical and clinical research.

Executive Summary

Isorutarin, also known as isoorientin, undergoes significant metabolism that varies between species. In vivo studies in rats have demonstrated that sulfation is a primary metabolic route, leading to the formation of isoorientin 3'- or 4'-O-sulfate as a major metabolite. In contrast, in vitro studies utilizing human liver microsomes reveal that glucuronidation is the predominant metabolic pathway in humans, with the formation of several monoglucuronide conjugates. These differences highlight the importance of species-specific metabolic profiling in drug development. This guide presents a detailed comparison of these metabolic pathways, outlines the experimental protocols used for their elucidation, and visualizes the key biotransformation and signaling pathways modulated by **Isorutarin**.

Comparative Metabolic Profiling

The metabolism of **Isorutarin** exhibits notable differences between rats and humans, primarily in the type of conjugation reactions it undergoes.

In Vivo Metabolism in Rats

Studies in Sprague-Dawley rats have shown that after oral administration, **Isorutarin** has low oral bioavailability (approximately 8.98%) and is extensively metabolized. The primary metabolite identified in rat plasma is a sulfate conjugate.^[1] In addition to the parent compound, three other metabolites were detected in the urine and feces of rats.^[1]

In Vitro Metabolism in Humans

In contrast to the findings in rats, in vitro studies using human liver microsomes (HLMs) and S9 fractions have identified glucuronidation as the main metabolic pathway for **Isorutarin** in humans.^{[2][3]} Several monoglucuronide metabolites have been identified, with isoorientin-3'-O- α -glucuronide and isoorientin 4'-O- α -glucuronide being structurally characterized.^[2] The formation of these glucuronides is catalyzed by specific UDP-glucuronosyltransferase (UGT) isoforms, namely UGT1A1, 1A8, 1A9, and 1A10.

Data Presentation

Table 1: Summary of **Isorutarin** Metabolites in Different Species

Species	Study Type	Major Metabolite(s)	Other Detected Metabolites	Primary Metabolic Pathway	Reference
Rat	In vivo	Isoorientin 3'- or 4'-O-sulfate (M1)	Parent drug and three other metabolites in urine and feces	Sulfation	
Human	In vitro (HLM & S9)	Isoorientin-3'-O- α -glucuronide, Isoorientin 4'-O- α -glucuronide	Multiple monoglucuronide conjugates	Glucuronidation	

Table 2: Pharmacokinetic Parameters of **Isorutarin** in Rats (Intravenous Administration)

Dose (mg/kg)	T _{1/2} (h)
5	1.67 ± 1.32
10	1.89 ± 0.65
15	2.07 ± 0.50

“

Data from a study on Sprague-Dawley male rats after intravenous administration.

Experimental Protocols

In Vivo Metabolism Study in Rats

- Animal Model: Male Sprague-Dawley rats.
- Administration: Intravenous (5, 10, or 15 mg/kg) and oral (150 mg/kg) administration of **Isorutarin**.
- Sample Collection: Blood, urine, and feces were collected at various time points.
- Analytical Method: High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) was used for the detection and quantification of **Isorutarin** and its metabolites.

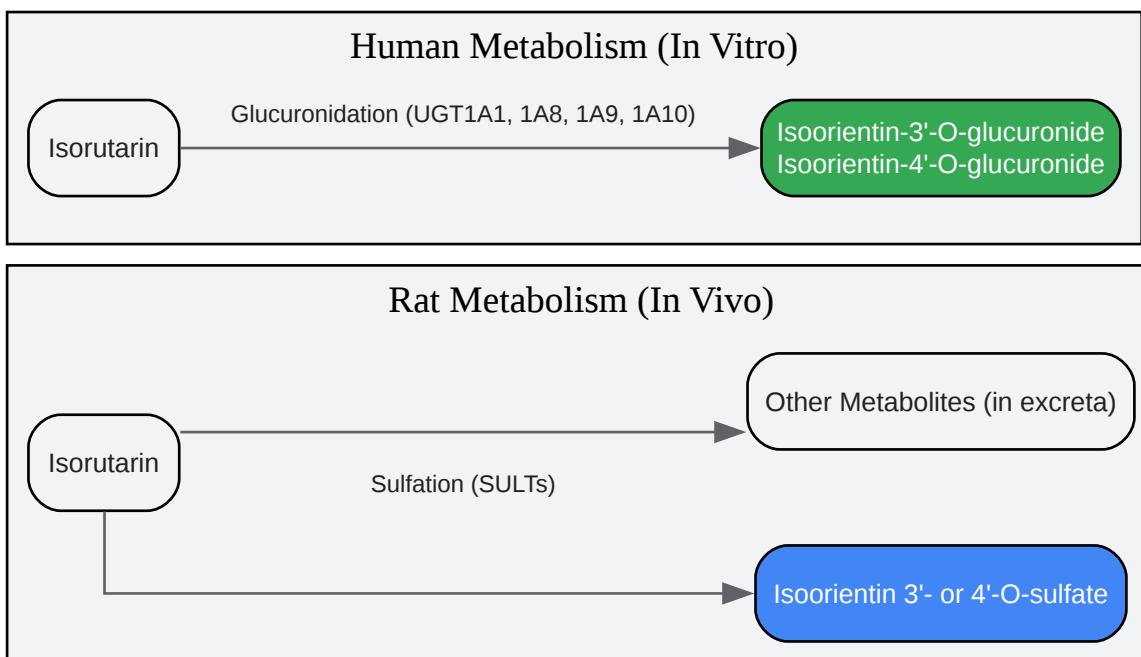
In Vitro Metabolism Study with Human Liver Microsomes

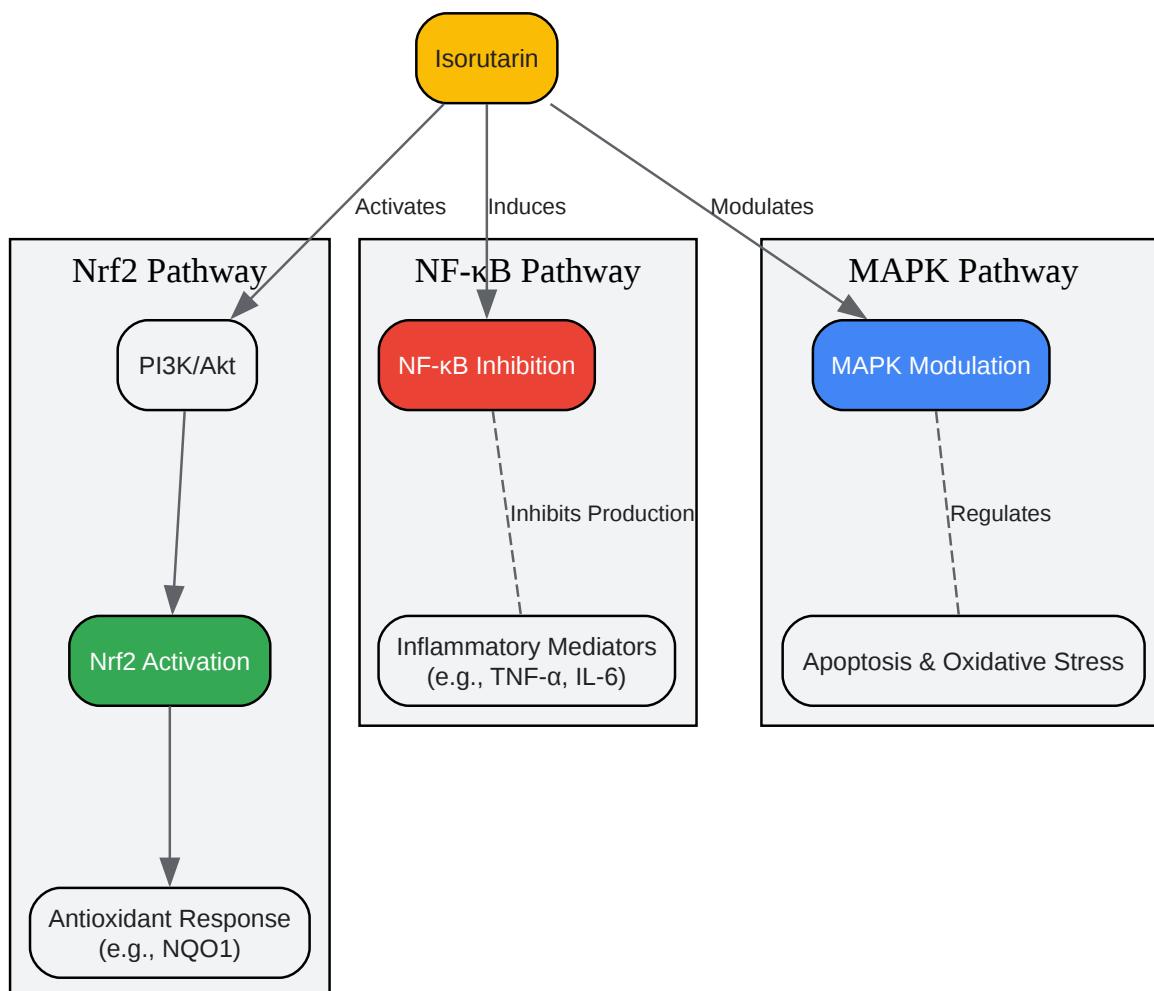
- Incubation System: Pooled human liver microsomes (HLMs) and human liver S9 fraction.
- Substrate: **Isorutarin**.
- Cofactors: UDPGA (for glucuronidation) and PAPS (for sulfation).

- Incubation Conditions: Incubations were typically carried out at 37°C.
- Analytical Method: HPLC with Diode-Array Detection (HPLC-DAD) and Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) were used for the identification and characterization of metabolites. For the identification of specific UGT isoforms, recombinant human UGT enzymes were used.

Visualizations

Metabolic Pathways of Isorutarin



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